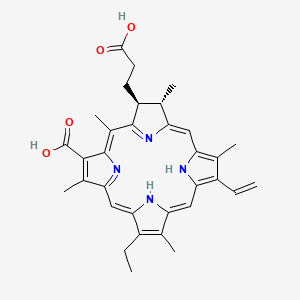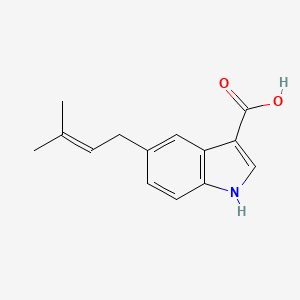
5-Dimethylallylindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylallylindole-3-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Terpenoid Production by Actinomycetes Research has shown that 5-dimethylallylindole-3-carboxylic acid is produced by marine-derived Streptomyces sp. MS239 as a terpenoid. This compound was isolated alongside another terpenoid, A80915G-8″-acid, through a screening process aimed at identifying terpenoids produced by actinomycetes. The structural elucidation of these compounds was primarily conducted using NMR analyses (Motohashi et al., 2008).
Pseudo-Cross-Conjugated Mesomeric Betaines 1.2-Dimethylindazolium-3-carboxylates, related to 5-dimethylallylindole-3-carboxylic acid, are identified as pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These compounds demonstrate the capacity to decarboxylate upon heating, leading to the formation of intermediary N-heterocyclic carbenes of indazole, which can undergo further reactions to form amidates. The study details the preparation of these compounds and explores their chemical behavior and potential applications (Schmidt et al., 2006).
Conformational and Spectroscopic Analysis A study provided a conformational and spectroscopic characterization of a structurally related compound, 5-methoxyindole-2-carboxylic acid (5-MeOICA). The analysis incorporated quantum chemical methods, FT-IR, FT-Raman spectroscopy, NMR, and UV absorption spectra to understand the compound's properties in-depth. This research offers insights into the molecular structure and electronic properties, which can be relevant for understanding the behavior of structurally related compounds like 5-dimethylallylindole-3-carboxylic acid (Cinar et al., 2015).
Novel Tryptophan Metabolism in Actinomycetes A study discovered a potential gene cluster responsible for the biosynthesis of a compound related to 5-dimethylallylindole-3-carboxylic acid, known as 5-dimethylallylindole-3-acetonitrile. This cluster is widely distributed among actinomycetes and represents a novel tryptophan metabolism route. The findings provided valuable insights into the biosynthesis of prenylated indole derivatives, expanding our understanding of the structural diversity of natural products produced by actinomycetes (Ozaki et al., 2013).
properties
Product Name |
5-Dimethylallylindole-3-carboxylic acid |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(3-methylbut-2-enyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)3-4-10-5-6-13-11(7-10)12(8-15-13)14(16)17/h3,5-8,15H,4H2,1-2H3,(H,16,17) |
InChI Key |
QQVACXOIVZONIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C(=O)O)C |
synonyms |
5-dimethylallylindole-3-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxacalix[4]arene](/img/structure/B1264315.png)
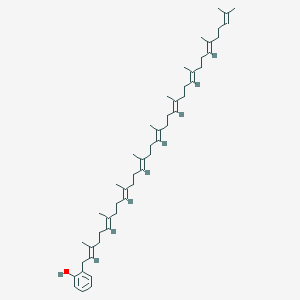

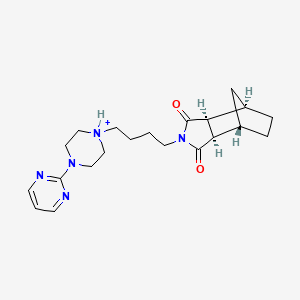
![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
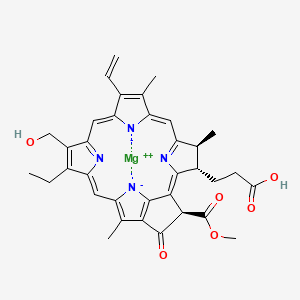


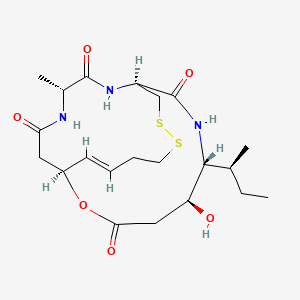
![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264333.png)



